2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole
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Overview
Description
2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole is a chemical compound with the molecular formula C11H14N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an imidazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
3-[(2E)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one: This compound has a similar hydrazone structure but with a quinoxaline ring instead of an imidazole ring.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a boronate ester group and a similar methoxyphenyl moiety.
Uniqueness
2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole is unique due to its specific imidazole ring structure combined with the methoxyphenyl hydrazone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H14N4O/c1-16-10-4-2-9(3-5-10)8-14-15-11-12-6-7-13-11/h2-5,8H,6-7H2,1H3,(H2,12,13,15)/b14-8+ |
InChI Key |
QMORGJMFJIJVME-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NCCN2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NCCN2 |
Origin of Product |
United States |
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